Ethyl 3-(4-(aminomethyl)phenyl)acrylate
Description
Ethyl 3-(4-(aminomethyl)phenyl)acrylate is an acrylate ester derivative featuring a phenyl ring substituted with an aminomethyl (-CH2NH2) group at the para position. The compound’s structure combines the reactivity of the acrylate ester group with the electronic and steric effects of the aminomethyl substituent, which may influence its solubility, stability, and biological activity.
Properties
CAS No. |
792185-51-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9,13H2,1H3/b8-7+ |
InChI Key |
POZPKRUDKZLIST-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CN |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-(aminomethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzaldehyde with ethyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(aminomethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-(aminomethyl)phenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It finds applications in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(aminomethyl)phenyl)acrylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to participate in various chemical reactions makes it a versatile tool in research and development.
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(4-(aminomethyl)phenyl)acrylate with structurally related acrylate esters, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Substituent Effects and Physicochemical Properties
Substituents on the phenyl ring significantly alter electronic properties, solubility, and reactivity:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
